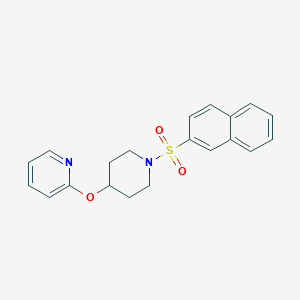

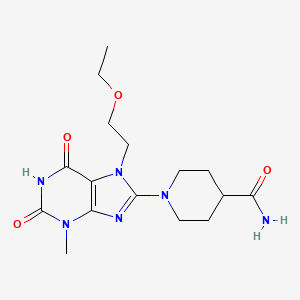

![molecular formula C9H7ClN2O2 B2409205 methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 1266114-83-3](/img/structure/B2409205.png)

methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

説明

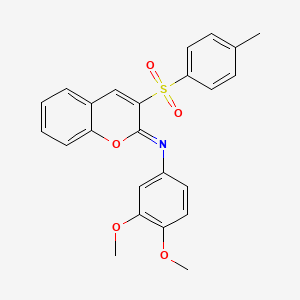

“Methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate” is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . Pyrrolopyridines are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolopyridine core, which is a bicyclic system consisting of a pyrrole ring fused to a pyridine ring . It also has a chloro substituent at the 5-position and a methyl ester group at the 2-position of the pyrrolopyridine system .科学的研究の応用

Kinase Inhibition

The compound’s structure suggests potential kinase inhibitory properties. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can impact disease processes. Researchers have investigated whether this compound could serve as a kinase inhibitor, particularly targeting kinases involved in cancer progression .

Anticancer Activity

Given the compound’s resemblance to other pyrrolopyridine derivatives used in anticancer therapy, it’s reasonable to explore its potential as an anticancer agent. Studies have examined its effects on cancer cell lines, including breast cancer cells (e.g., 4T1 cells). Compound 4h, a derivative of methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, exhibited potent inhibitory activity against fibroblast growth factor receptors (FGFRs) and inhibited cell proliferation .

Blood Glucose Regulation

Interestingly, some pyrrolopyridine derivatives have been investigated for their ability to regulate blood glucose levels. While not directly studied for this compound, its structural similarity to other glucose-regulating agents suggests a potential role in managing hyperglycemia and related disorders .

Anti-inflammatory Properties

Pyrrolopyridine derivatives have shown promise as anti-inflammatory agents. Researchers might explore whether methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate possesses similar properties, potentially impacting conditions like arthritis or inflammatory diseases .

Cardiovascular Applications

Given the compound’s kinase inhibitory potential, investigations into its effects on cardiovascular health could be valuable. Cardiovascular diseases often involve dysregulated signaling pathways, and compounds like this one may modulate relevant targets .

Drug Optimization

Lastly, the low molecular weight of compound 4h makes it an appealing lead compound for further optimization. Researchers may explore modifications to enhance its efficacy, bioavailability, and safety profile, potentially leading to a novel drug candidate .

特性

IUPAC Name |

methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-6-5(11-7)2-3-8(10)12-6/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEUFWOEEZYNHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

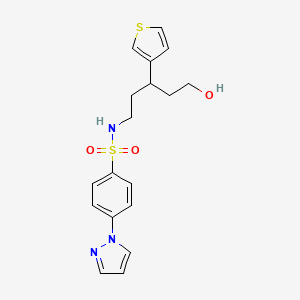

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2409122.png)

![Ethyl 4-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2409128.png)

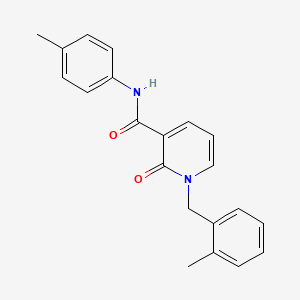

![2,5-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2409134.png)

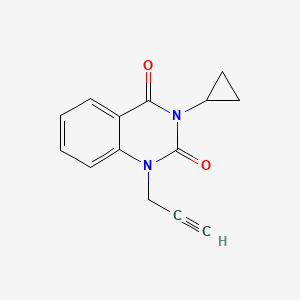

![(Z)-ethyl 2-((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2409135.png)

![3-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2409138.png)